2,7,4'-Trihydroxyisoflavanone

Description

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H |

InChI Key |

YACUBWOKTPOMNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |

Synonyms |

2,7,4'-trihydroxyisoflavanone |

Origin of Product |

United States |

Foundational & Exploratory

2,7,4'-Trihydroxyisoflavanone: The Fugitive Nexus of Isoflavonoid Biosynthesis

Topic: 2,7,4'-Trihydroxyisoflavanone Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7,4'-Trihydroxyisoflavanone (2,7,4'-THIF) is a critical, albeit transient, hemiacetal intermediate in the biosynthesis of isoflavonoids, a class of secondary metabolites predominantly found in the Fabaceae (legume) family. It represents the immediate product of the Isoflavone Synthase (IFS) enzyme (CYP93C subfamily) and serves as the mechanistic "pivot point" where the phenylpropanoid pathway diverges from ubiquitous flavanones to the legume-specific isoflavones and pterocarpans.

Unlike stable end-products like daidzein or genistein, 2,7,4'-THIF is chemically unstable in aqueous environments, undergoing spontaneous dehydration. Its study requires specialized handling, often involving in situ enzymatic generation or rapid trapping. This guide details the structural properties, biosynthetic mechanism, and experimental protocols required to investigate this elusive metabolite.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification

-

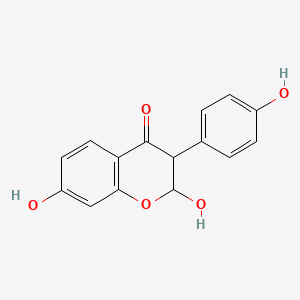

IUPAC Name: 2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

-

Common Name: 2-Hydroxydaidzein (often used loosely), 2-Hydroxyisoflavanone

-

CAS Number: Not routinely assigned a commercial CAS due to instability; often referenced via the dehydrated derivative (Daidzein, CAS 486-66-8).

-

Molecular Formula: C

H -

Molecular Weight: 272.25 g/mol

Structural Features

The molecule is an isoflavanone (dihydroisoflavone) characterized by a hydroxyl group at the C-2 position. This C-2 hydroxyl creates a hemiacetal functionality within the heterocyclic C-ring.

-

Hemiacetal Instability: The C-2 hydroxyl group is adjacent to the ring oxygen and the C-3 carbon bearing the B-ring. This configuration is thermodynamically prone to 1,2-elimination of water (dehydration), establishing the double bond between C-2 and C-3 to form the fully aromatic isoflavone system (Daidzein).

-

Stereochemistry: Enzymatic studies and X-ray crystallography of enzyme-substrate complexes indicate that the biologically relevant isomer produced by IFS is (2S, 3R)-2,7,4'-trihydroxyisoflavanone .[1]

Physicochemical Properties

| Property | Description |

| State | Unstable solid; exists transiently in solution. |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO). Rapidly degrades in aqueous buffers. |

| UV Maxima | ~275 nm (similar to flavanones), lacking the bathochromic shift of the conjugated isoflavone system until dehydration occurs. |

| Stability | Half-life in neutral aqueous buffer is minutes; dehydration is acid-catalyzed. |

Biosynthesis: The 1,2-Aryl Migration

The formation of 2,7,4'-THIF is the defining step of isoflavonoid biosynthesis, catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase (CYP93C).[2]

Mechanism of Action

IFS acts on Liquiritigenin (7,4'-dihydroxyflavanone). The reaction involves an oxidative 1,2-aryl migration of the B-ring from C-2 to C-3.

-

Abstraction: The P450 iron-oxo species abstracts a hydrogen radical from C-3.

-

Migration: The B-ring migrates from C-2 to C-3, likely via a spirodienone intermediate or a radical rearrangement.

-

Hydroxylation: The resulting radical at C-2 is quenched by a hydroxyl radical ("oxygen rebound"), yielding the 2-hydroxyisoflavanone.

Metabolic Fates

Once formed, 2,7,4'-THIF faces a kinetic bifurcation that determines the plant's chemical defense profile:

-

Fate A (Isoflavone Formation): Dehydration by 2-Hydroxyisoflavanone Dehydratase (HID) or spontaneous loss of water yields Daidzein . This is the primary route in soybeans (Glycine max).

-

Fate B (Pterocarpan Formation): Methylation at the 4'-OH by HI4'OMT yields 2,7-dihydroxy-4'-methoxyisoflavanone . This methylation prevents immediate dehydration to daidzein and directs the flux toward formononetin and downstream phytoalexins like medicarpin (in Medicago truncatula).

Figure 1: The biosynthetic bifurcation at 2,7,4'-Trihydroxyisoflavanone.[3][4] The stability of this intermediate determines the downstream metabolic flux.

Experimental Protocols & Handling

Due to its instability, 2,7,4'-THIF cannot be purchased from standard catalogs. It must be generated enzymatically.

In Vitro Enzymatic Generation

Objective: Produce 2,7,4'-THIF using recombinant yeast microsomes expressing CYP93C.

Reagents:

-

Substrate: Liquiritigenin (100 µM).

-

Enzyme source: Microsomes from Saccharomyces cerevisiae expressing Glycyrrhiza echinata CYP93C2 or Soybean CYP93C1.

-

Cofactor: NADPH (1 mM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

Protocol:

-

Incubation: Mix microsomes (1 mg protein/mL) with buffer and liquiritigenin.

-

Initiation: Add NADPH and incubate at 25°C for 5–10 minutes. Note: Keep incubation short to minimize spontaneous dehydration.

-

Extraction: Rapidly extract with ethyl acetate (neutral pH). Avoid acidification, which catalyzes dehydration to daidzein.

-

Analysis: Analyze immediately via LC-MS.

Trapping Assay (Validation of Identity)

To prove the presence of the 2-hydroxy intermediate without interference from daidzein, use a coupled assay with HI4'OMT.

-

Coupled System: Add purified recombinant HI4'OMT (from Medicago truncatula) and S-adenosylmethionine (SAM) to the IFS reaction mixture.

-

Mechanism: HI4'OMT specifically methylates the 4'-OH of the 2-hydroxyisoflavanone before it dehydrates.[2]

-

Result: Detection of 2,7-dihydroxy-4'-methoxyisoflavanone (or its dehydrated product Formononetin) confirms the transient existence of 2,7,4'-THIF.

Analytical Characterization (LC-MS)

Standard reverse-phase HPLC will often show a peak for Daidzein due to on-column dehydration. Soft ionization techniques are required.

| Parameter | Setting |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 10-50% B over 10 min |

| MS Mode | ESI Positive/Negative |

| Target Ion | m/z 273 [M+H]+ (Intact 2,7,4'-THIF) m/z 255 [M+H-H2O]+ (Daidzein - artifact) |

Note: In many systems, you will observe the m/z 255 peak even if the 2-hydroxy compound was present, due to source fragmentation. The "Trapping Assay" (4.2) is the most robust validation method.

References

-

Akashi, T., et al. (1999). Cloning and functional expression of a cytochrome P450 cDNA encoding 2-hydroxyisoflavanone synthase involved in biosynthesis of the isoflavonoid skeleton in licorice. Plant Physiology, 121(3), 821-828. Link

-

Steele, C. L., et al. (1999). Molecular characterization of the enzyme catalyzing the aryl migration reaction of isoflavonoid biosynthesis in soybean. Archives of Biochemistry and Biophysics, 367(1), 109-115. Link

-

Liu, C. J., et al. (2006). Structural basis for dual functionality of isoflavonoid O-methyltransferases in the evolution of plant defense responses. The Plant Cell, 18(12), 3656-3669. Link

-

Shimamura, M., et al. (2007). 2-Hydroxyisoflavanone dehydratase is a critical determinant of isoflavone productivity in hairy root cultures of Lotus japonicus. Plant and Cell Physiology, 48(11), 1652-1657. Link

-

Sawada, Y., et al. (2002). Molecular and biochemical characterization of 2-hydroxyisoflavanone dehydratase. Plant Journal, 31(6), 735-746. Link

Sources

- 1. Structural Basis for Dual Functionality of Isoflavonoid O-Methyltransferases in the Evolution of Plant Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

The Isoflavonoid Gatekeeper: Biosynthetic Mechanics of 2,7,4'-Trihydroxyisoflavanone

[1][2]

Executive Summary

In the complex landscape of phenylpropanoid metabolism, 2,7,4'-trihydroxyisoflavanone (also known as 2-hydroxy-2,3-dihydrodaidzein) serves as the obligate, transient intermediate defining the structural divergence between common flavanones and leguminous isoflavones. This compound is the direct product of the 1,2-aryl migration catalyzed by Isoflavone Synthase (IFS/CYP93C).

For metabolic engineers and pharmacognosists, this intermediate represents a critical "flux control point." Its stability—or lack thereof—and subsequent enzymatic processing by 2-Hydroxyisoflavanone Dehydratase (HID) dictate the yield of Daidzein versus the methylation pathway leading to Formononetin. Understanding the handling of this unstable metabolite is essential for optimizing biosynthetic titers of high-value phytoestrogens.

Mechanistic Biosynthesis & Pathway Logic

The formation of the isoflavonoid skeleton is a radical departure from standard flavonoid chemistry, involving a cytochrome P450-mediated skeletal rearrangement.

The 1,2-Aryl Migration (IFS Activity)

The reaction initiates with Liquiritigenin (7,4'-dihydroxyflavanone). The enzyme Isoflavone Synthase (IFS) , a membrane-bound CYP450 (CYP93C subfamily), catalyzes an oxidative rearrangement:

-

Abstraction: IFS abstracts a hydrogen radical from C-3.

-

Migration: The B-ring (4-hydroxyphenyl group) migrates from C-2 to C-3.

-

Hydroxylation: The resulting radical at C-2 is hydroxylated (rebound mechanism), yielding 2,7,4'-trihydroxyisoflavanone .

The Dehydration Fork (HID Activity)

Once formed, 2,7,4'-trihydroxyisoflavanone is thermodynamically unstable. It faces two fates:

-

Fate A (Spontaneous/HID-Mediated Dehydration): Elimination of water across C2-C3 restores the double bond, collapsing the structure into Daidzein .

-

Fate B (Methylation): In specific legumes (e.g., Glycyrrhiza echinata), the 2-hydroxy intermediate is methylated at the 4'-position by HI4'OMT before dehydration, eventually yielding Formononetin .[1]

Critical Insight: Relying on spontaneous dehydration often leads to racemic mixtures or side reactions. The enzyme HID ensures rapid, stereospecific dehydration, pulling the equilibrium forward and preventing feedback inhibition of IFS.

Pathway Visualization

The following diagram illustrates the bifurcation at the 2-hydroxy intermediate level.

Caption: Figure 1. The pivotal role of 2,7,4'-Trihydroxyisoflavanone as the branching point between Daidzein and Formononetin biosynthesis.

Enzymatic Profiles & Kinetic Data

For drug development professionals utilizing these enzymes in biocatalysis, understanding the kinetic parameters is vital.

Isoflavone Synthase (IFS/CYP93C)[1][2]

-

Nature: Microsomal Cytochrome P450. Requires NADPH-P450 reductase.

-

Substrate Specificity: High affinity for (2S)-flavanones (Liquiritigenin, Naringenin).

2-Hydroxyisoflavanone Dehydratase (HID)[8]

-

Nature: Soluble protein, member of the carboxylesterase family (EC 4.2.1.105).

-

Function: Catalyzes the removal of the 2-hydroxyl group.[6]

-

Kinetics: The efficiency of HID varies by substrate hydroxylation pattern.

Table 1: Comparative Kinetics of Soybean HID (GmHID1)

| Substrate | Product | Catalytic Efficiency ( | ||

| 2,7,4'-Trihydroxyisoflavanone | Daidzein | 12.5 | 5.3 | 0.42 |

| 2,5,7,4'-Tetrahydroxyisoflavanone | Genistein | 8.2 | 18.1 | 2.20 |

| 2,7-Dihydroxy-4'-methoxyisoflavanone | Formononetin | 24.1 | 1.6 | 0.06 |

Data synthesized from kinetic studies on Glycine max HID (Akashi et al., 2005).

Interpretation: HID is significantly more efficient at dehydrating the genistein precursor than the daidzein precursor (2,7,4'-trihydroxyisoflavanone). This kinetic bottleneck must be addressed in engineered systems aiming for high daidzein titers.

Experimental Protocol: In Vitro Synthesis & Trapping

Isolating 2,7,4'-trihydroxyisoflavanone is challenging due to its spontaneous dehydration. The following protocol utilizes a yeast microsomal system to generate and trap the intermediate.

Reagents & Setup

-

Enzyme Source: Yeast microsomes (S. cerevisiae) expressing Glycyrrhiza echinata CYP93C2 (IFS).[1]

-

Substrate: (2S)-Liquiritigenin (100 µM final).

-

Cofactor: NADPH (1 mM) or regenerating system (G6P + G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.5) with 10% sucrose.

-

Trapping Agent: None (rely on rapid solvent extraction) or immediate methylation if studying HI4'OMT.

Step-by-Step Workflow

-

Microsome Preparation:

-

Harvest yeast cells expressing IFS.

-

Lyse via bead beating in extraction buffer (0.1 M KPi, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Centrifuge at 10,000 x g (15 min) to remove debris.

-

Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet in buffer + 20% glycerol.

-

-

Enzymatic Reaction (The "Trapping" Phase):

-

Incubate microsomes (0.5 mg protein) with Liquiritigenin (50 nmol) in 500 µL buffer at 30°C.

-

Crucial Step: Terminate reaction after 5–10 minutes (short time prevents extensive spontaneous dehydration).

-

Stop by adding 2 volumes of cold Ethyl Acetate . Vortex immediately.

-

-

Extraction & Analysis:

-

Centrifuge to separate phases. Collect organic phase.

-

Evaporate under N2 flow (do not use heat > 35°C).

-

Resuspend in Methanol.[8]

-

-

LC-MS Identification:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Target Mass: [M-H]⁻ = 271 (Liquiritigenin) vs. [M-H]⁻ = 287 (2,7,4'-Trihydroxyisoflavanone).

-

Note: You will likely see a mix of mass 287 (intermediate) and 253 (Daidzein) due to in-source dehydration.

-

Implications for Drug Development[12]

Metabolic Engineering

The accumulation of 2,7,4'-trihydroxyisoflavanone is generally undesirable in fermentation vats. It is unstable and can degrade into non-specific brown pigments.

-

Strategy: Co-express HID with IFS . This "pulls" the unstable intermediate immediately into the stable isoflavone form (Daidzein), preventing degradation and relieving product inhibition on the P450.

Chemoenzymatic Synthesis

For the synthesis of novel isoflavonoid derivatives (e.g., pterocarpans), 2,7,4'-trihydroxyisoflavanone is the necessary substrate for downstream methyltransferases (HI4'OMT).[1][9]

-

Application: To produce Formononetin (a precursor for medicarpin/phytoalexins), one must inhibit HID activity or spatially separate IFS and HI4'OMT from HID to allow methylation before dehydration occurs.

References

-

Akashi, T., et al. (1999).[1] "Cloning and functional expression of a cytochrome P450 cDNA encoding 2-hydroxyisoflavanone synthase involved in biosynthesis of the isoflavonoid skeleton in licorice." Plant Physiology, 121(3), 821-828. Link

-

Akashi, T., et al. (2005).[10][9] "Molecular and biochemical characterization of 2-hydroxyisoflavanone dehydratase. Involvement of carboxylesterase-like proteins in leguminous isoflavone biosynthesis." Plant Physiology, 137(3), 882-891. Link

-

Sawada, Y., & Ayabe, S. (2005).[2] "Multiple mutagenesis of P450 isoflavonoid synthase reveals a key active-site residue."[2][5] Biochemical and Biophysical Research Communications, 330(3), 907-913.[2] Link

-

Steele, C. L., et al. (1999).[1][9] "Molecular characterization of the enzyme catalyzing the aryl migration reaction of isoflavonoid biosynthesis in soybean." Archives of Biochemistry and Biophysics, 367(1), 109-118. Link

-

Shimamura, M., et al. (2007).[9] "2-Hydroxyisoflavanone dehydratase is a critical determinant of isoflavone productivity in hairy root cultures of Lotus japonicus."[9] Plant and Cell Physiology, 48(11), 1652-1657. Link

Sources

- 1. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavonoid synthase - Wikipedia [en.wikipedia.org]

- 3. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ontosight.ai [ontosight.ai]

- 7. Daidzein - Wikipedia [en.wikipedia.org]

- 8. rutchem.rutgers.edu [rutchem.rutgers.edu]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxydihydrodaidzein in Leguminous Plants: From Natural Occurrence to Therapeutic Potential

Abstract

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in the Leguminosae family, where they play critical roles in plant defense and symbiotic relationships.[1][2] Among these, 2-hydroxydihydrodaidzein, a transient but pivotal biosynthetic intermediate, is central to the formation of daidzein and a host of downstream phytoalexins. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and physiological significance of 2-hydroxydihydrodaidzein in leguminous plants. We offer detailed, field-proven methodologies for its extraction, isolation, and characterization, tailored for researchers, scientists, and drug development professionals. Furthermore, we discuss its biological activities and its relevance as a precursor to pharmacologically significant molecules, bridging the gap between plant biochemistry and therapeutic application.

Introduction: The Significance of a Transient Intermediate

The isoflavonoids, characterized by their 3-phenylchroman skeleton, are a hallmark of leguminous plants.[3] Their synthesis represents a critical branch from the general flavonoid pathway, leading to compounds with profound ecological and pharmacological importance.[3][4] These molecules function as phytoalexins against microbial pathogens, signaling molecules for symbiotic nitrogen-fixing bacteria, and are recognized as phytoestrogens with potential benefits for human health.[1]

At the heart of the biosynthesis of daidzein—one of the most well-studied isoflavones—lies the unstable intermediate, 2-hydroxydihydrodaidzein (systematic name: 2,7,4'-trihydroxyisoflavanone).[5] This molecule is the direct product of the key enzymatic step that defines isoflavonoid synthesis.[5][6] Its transient nature makes direct isolation challenging, yet understanding its formation is paramount for any effort in metabolic engineering or the discovery of novel bioactive compounds derived from this pathway. This guide will illuminate the biochemistry of 2-hydroxydihydrodaidzein, providing the technical foundation required for its scientific exploration.

Natural Occurrence and Distribution in Leguminosae

2-Hydroxydihydrodaidzein exists as a short-lived intermediate and does not accumulate to high concentrations in plant tissues. Its presence is inferred from the accumulation of its downstream products, primarily daidzein and daidzein-derived compounds. Therefore, the distribution of 2-hydroxydihydrodaidzein can be mapped by identifying plants rich in these subsequent metabolites. Legumes are the primary source of isoflavones like daidzein.[7]

Species known for significant daidzein production, and thus active 2-hydroxydihydrodaidzein synthesis, are concentrated in the Papilionoideae subfamily.[3]

Table 1: Prominent Leguminous Sources of Daidzein, Indicating Active 2-Hydroxydihydrodaidzein Flux

| Plant Species | Common Name | Primary Plant Part | Typical Daidzein Concentration (dry weight) | Reference |

| Glycine max | Soybean | Seeds, Germ | Up to 1.2 g/kg | [8] |

| Pueraria lobata | Kudzu | Roots | > 0.95 g/kg | |

| Trifolium pratense | Red Clover | Leaves, Flowers | Variable, significant levels | [9] |

| Medicago sativa | Alfalfa | Sprouts, Leaves | Variable, significant levels | [3][9] |

| Cicer arietinum | Chickpea | Seeds | Moderate levels | [10] |

| Vicia faba | Fava Bean | Stems | > 1.0 g/kg |

Note: Concentrations are highly variable and depend on factors such as plant cultivar, growing conditions, and stress induction.

The Biosynthetic Pathway: Formation and Fate

The synthesis of 2-hydroxydihydrodaidzein is a pivotal event branching off the central phenylpropanoid pathway. This process begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the flavanone precursor, liquiritigenin.[3]

The key steps are as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA via the sequential action of Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[3]

-

Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. In legumes, Chalcone Reductase (CHR) acts in concert with CHS to produce isoliquiritigenin.[1][11]

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into the flavanone (2S)-liquiritigenin.[1]

-

The Defining Step - Isoflavone Synthase (IFS): This is the committed step in isoflavonoid biosynthesis. IFS, a cytochrome P450 monooxygenase, catalyzes a complex reaction involving 2-hydroxylation and a 2,3-aryl ring migration of the B-ring of liquiritigenin.[5][6] The immediate product is the unstable intermediate 2,7,4'-trihydroxyisoflavanone , also known as 2-hydroxydihydrodaidzein .[5]

-

Dehydration to Daidzein: The highly unstable 2-hydroxydihydrodaidzein is rapidly and efficiently dehydrated by the enzyme 2-hydroxyisoflavanone dehydratase (HID).[2][6] This elimination of a water molecule creates a double bond between C-2 and C-3 of the C-ring, yielding the stable isoflavone, daidzein.[5]

Methodologies for Extraction, Isolation, and Analysis

Studying a transient intermediate requires robust experimental design focused on capturing it or, more practically, on efficiently processing the biomass to analyze its stable downstream products. The following protocols are designed for maximum yield and integrity of isoflavonoids from leguminous plant material.

Experimental Protocol: Extraction and Isolation

The rationale behind this multi-step protocol is to progressively enrich the isoflavonoid fraction by removing interfering compounds based on their polarity.

Step 1: Sample Preparation

-

Harvesting: Collect fresh plant material (e.g., soybean seeds, alfalfa leaves). If studying stress-induced phytoalexins, apply an elicitor (e.g., yeast extract, silver nitrate) 24-72 hours prior to harvest.

-

Drying: Lyophilization (freeze-drying) is the preferred method to preserve chemical integrity.[12] Alternatively, oven-dry at a low temperature (40-50°C) until constant weight.

-

Grinding: Mill the dried material into a fine, homogenous powder (e.g., using a Wiley mill with a 40-mesh screen). This increases the surface area for efficient solvent penetration.[13]

Step 2: Solvent Extraction

-

Causality: The choice of solvent is critical. Polar solvents are required to extract isoflavonoids. Methanol or 80% aqueous ethanol are highly effective due to their ability to penetrate cell structures and solubilize a broad range of phenolic compounds.[12][14]

-

Maceration: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v).

-

Extraction: Agitate the suspension at room temperature for 24 hours or perform ultrasonication-assisted extraction for 30-60 minutes to enhance efficiency.[14]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat: Re-extract the solid residue two more times with fresh solvent to ensure exhaustive extraction. Pool all filtrates.

-

Concentration: Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.

Step 3: Purification via Liquid-Liquid Partitioning

-

Causality: This step removes highly non-polar compounds (lipids, chlorophyll) and highly polar compounds (sugars, salts), thereby enriching the isoflavonoid fraction.

-

Defatting: Partition the concentrated aqueous extract against an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate. Discard the upper hexane layer. Repeat 2-3 times. This removes lipids and chlorophyll.[13]

-

Isoflavonoid Extraction: Subsequently, partition the defatted aqueous layer against an equal volume of ethyl acetate. The isoflavonoids will preferentially move into the ethyl acetate phase. Repeat this extraction 3-4 times.

-

Final Concentration: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure to obtain a purified, isoflavonoid-rich extract.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the premier techniques for the analysis of isoflavonoids.[15][16]

Protocol: HPLC-UV Analysis for Daidzein Quantification

-

Sample Preparation: Dissolve the purified extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.

-

Instrumentation: Use a standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is effective. A typical gradient might be: 0-20 min, 15-40% B; 20-25 min, 40-80% B; 25-30 min, hold at 80% B, followed by re-equilibration.

-

Detection: Monitor the eluent using a UV detector at ~254 nm, the characteristic absorbance maximum for daidzein.

-

Quantification: Prepare a calibration curve using an authentic daidzein standard. Quantify daidzein in the sample by comparing its peak area to the standard curve.

Table 2: Comparison of Key Analytical Techniques

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Chromatographic separation followed by UV absorbance detection.[16] | Chromatographic separation followed by mass-based detection of parent and fragment ions.[16][17] |

| Specificity | Moderate to High. Co-elution can be an issue. | Very High. Provides structural information and can distinguish between isomers.[16] |

| Sensitivity (LOD) | ng/mL range.[16] | pg/mL to low ng/mL range.[16] |

| Primary Application | Routine quantification of known major isoflavonoids like daidzein. | Metabolite identification, quantification of trace compounds, and analysis of complex mixtures.[17] |

For the direct detection of the unstable 2-hydroxydihydrodaidzein, advanced LC-MS/MS techniques with rapid extraction and analysis under non-aqueous or low-temperature conditions would be required, though this is a significant analytical challenge.

Relevance to Drug Development and Future Perspectives

While 2-hydroxydihydrodaidzein itself is too unstable for direct use as a therapeutic, its central role in biosynthesis makes it a key target for metabolic engineering to enhance the production of valuable downstream compounds. Daidzein and its metabolites have garnered significant attention from the drug development community for their diverse pharmacological activities.[18]

-

Phytoestrogenic Effects: Daidzein can bind to estrogen receptors, suggesting potential applications in managing postmenopausal symptoms and osteoporosis.[9][18]

-

Antioxidant and Anti-inflammatory Properties: Daidzein exhibits antioxidant activity by scavenging reactive oxygen species and can modulate inflammatory pathways.[18][19] These properties are relevant for cardiovascular and neurodegenerative diseases.[9][18]

-

Metabolism to Equol: In the gut, daidzein can be metabolized by certain bacteria into equol, a compound with significantly higher biological activity and bioavailability than its precursor.[20] Understanding and controlling the production of daidzein, which starts with 2-hydroxydihydrodaidzein, is therefore a gateway to producing its more potent metabolites.

-

Drug Lead Potential: The isoflavonoid scaffold is a privileged structure in medicinal chemistry.[21] Daidzein and its derivatives serve as valuable starting points for the synthesis of novel drug candidates with improved potency and selectivity.[22][23]

Future research should focus on the heterologous expression of the isoflavonoid pathway in microbial systems. By co-expressing genes for IFS and HID, it is possible to create cellular factories for daidzein production, providing a sustainable and scalable source for the pharmaceutical industry.[3] Further exploration into the enzymatic machinery that processes daidzein into complex phytoalexins like medicarpin could unveil novel compounds with unique bioactivities.[3]

Conclusion

2-Hydroxydihydrodaidzein stands as a critical, albeit ephemeral, gatekeeper to the vast world of isoflavonoids in leguminous plants. Its formation by isoflavone synthase is the defining reaction that channels metabolic flux towards the synthesis of daidzein and a rich diversity of ecologically and pharmaceutically important molecules. While its direct analysis is complex, the methodologies presented in this guide provide a robust framework for studying its biosynthetic pathway through the lens of its stable products. For scientists in basic research and drug development, a deep understanding of the biochemistry of 2-hydroxydihydrodaidzein is not merely academic; it is fundamental to harnessing the immense potential of leguminous plants as a source of novel therapeutics.

References

[3] Dastmalchi, M., Covello, P. S., & Facchini, P. J. (2019). Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids. Frontiers in Plant Science, 10, 1493. Available from: [Link]

[1] Yu, O., & McGonigle, B. (2005). Metabolic engineering of isoflavonoid biosynthesis. Advances in Agronomy, 86, 147-190. Available from: [Link]

[6] Shimamura, M., Akashi, T., & Aoki, T. (2007). 2-Hydroxyisoflavanone Dehydratase is a Critical Determinant of Isoflavone Productivity in Hairy Root Cultures of Lotus japonicus. Plant and Cell Physiology, 48(2), 335-343. Available from: [Link]

[5] Akashi, T., Aoki, T., & Ayabe, S. (2005). Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis. Plant Physiology, 137(3), 882-891. Available from: [Link]

[24] Chang, T. S. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. Journal of Chemistry, 2014, 802573. Available from: [Link]

[11] Jung, W., Yu, O., Lau, S. M. C., O'Keefe, D. P., Odell, J., Fader, G., & McGonigle, B. (2000). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant Physiology, 124(2), 781-794. Available from: [Link]

Zou, P., Chen, S., Otero, P., & Cao, H. (2025). Advances on resource, biosynthesis pathway, bioavailability, and bioactivity of dihydrodaidzein. Phytochemistry Reviews. Available from: [Link]

[8] Chang, T. S. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. PMC. Available from: [Link]

[20] Zou, P., Chen, S., Otero, P., & Cao, H. (2024). Sources, biosynthesis pathways, bioavailability, bioactivity, and pharmacology of dihydrodaidzein. Sciforum. Available from: [Link]

[2] Dušek, J., Opletal, L., & Jahodář, L. (2015). Biosynthesis and role of isoflavonoids in legumes under different environmental conditions. Rostlinna Vyroba, 61(1), 1-13. Available from: [Link]

[9] Ahmad, A., et al. (2024). Literature analysis related to the pharmacological activities of daidzein. ResearchGate. Available from: [Link]

[25] Zou, P., Chen, S., Otero, P., & Cao, H. (2024). Sources, biosynthesis pathways, bioavailability, bioactivity, and pharmacology of dihydrodaidzein. ResearchGate. Available from: [Link]

[12] Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. Available from: [Link]

[22] Wang, S., et al. (2020). The design, synthesis, antioxidant, and antihypoxia activities of two new hydroxydaidzein derivatives. ResearchGate. Available from: [Link]

[26] Al Gfri, S. (2019). EXTRACTION OF PLANT MATERIAL. ResearchGate. Available from: [Link]

[19] Kumar, D., et al. (2023). Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives. PMC. Available from: [Link]

[18] Jain, S., et al. (2025). Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance. Fitoterapia. Available from: [Link]

[27] National Center for Biotechnology Information. (n.d.). 2'-Hydroxydihydrodaidzein. PubChem. Available from: [Link]

[10] Alshehri, M. M., et al. (2021). A CRITICAL REVIEW ON PHARMACOLOGICAL AND MECHANICAL PROPERTIES OF DAIDZEIN. ResearchGate. Available from: [Link]

[15] Dima, C., et al. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules. Available from: [Link]

[14] Fonmboh, D. J., et al. (2020). An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional. SciSpace. Available from: [Link]

[4] Dewick, P. M. (2002). Metabolic Pathways in Higher Plants and their Determination. Medicinal Natural Products: A Biosynthetic Approach, 2nd ed. John Wiley & Sons, Ltd.

[21] Al-Kuraishy, H. M., et al. (2024). Plant-derived compounds as potential leads for new drug development targeting COVID-19. Phytotherapy Research. Available from: [Link]

[28] Tzanova, M., Atanasov, V., Yaneva, Z., Ivanova, D., & Dinev, T. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. Available from: [Link]

Medeiros, J. M. R., et al. (2021). Physiological impact of flavonoids on nodulation and ureide metabolism in legume plants. Plant Physiology and Biochemistry. Available from: [Link]

[7] Dias, R., et al. (2021). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Processes. Available from: [Link]

[29] National Center for Biotechnology Information. (n.d.). (+-)-Dihydrodaidzein. PubChem. Available from: [Link]

[30] Dixon, R. A., & Ferreira, D. (2002). A Comparative Survey of Leguminous Plants as Sources of the Isoflavones, Genistein and Daidzein: Implications for Human Nutrition and Health. Journal of Agricultural and Food Chemistry, 50(12), 3418-3424. Available from: [Link]

[17] García-García, M., et al. (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. MDPI. Available from: [Link]

[23] Nakao, K., et al. (2021). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC. Available from: [Link]

Sources

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbspd.com [cbspd.com]

- 5. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]

- 8. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unveiling the Pharmacological and Nanotechnological Facets of Daidzein: Present State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciforum.net [sciforum.net]

- 21. Plant-derived compounds as potential leads for new drug development targeting COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. static.adenuniv.com [static.adenuniv.com]

- 27. 2'-Hydroxydihydrodaidzein | C15H12O5 | CID 440047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. (+-)-Dihydrodaidzein | C15H12O4 | CID 176907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Precarious Balance: A Technical Guide to the Thermodynamic Stability of 2-Hydroxyisoflavanone Hemiacetals

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisoflavanones are pivotal, yet often transient, intermediates in the biosynthesis of isoflavones, a class of compounds with significant pharmacological interest. The inherent stability of their hemiacetal functionality dictates their reactivity and bioavailability, making a thorough understanding of their thermodynamic landscape crucial for researchers in natural product chemistry, drug discovery, and biochemistry. This in-depth technical guide provides a comprehensive exploration of the principles governing the thermodynamic stability of 2-hydroxyisoflavanone hemiacetals. It delves into the theoretical underpinnings of their equilibrium with the ring-opened oxo-enol tautomer, details rigorous experimental and computational methodologies for quantifying this stability, and examines the key factors that influence this delicate balance.

Introduction: The Significance of a Fleeting Intermediate

Isoflavonoids, a subclass of flavonoids predominantly found in leguminous plants, are renowned for their diverse biological activities, including estrogenic, anti-cancer, and antioxidant properties. The biosynthetic pathway to these valuable compounds proceeds through a critical intermediate: the 2-hydroxyisoflavanone. This structure contains a hemiacetal moiety, a functional group known for its potential instability and participation in ring-chain tautomerism.

The thermodynamic stability of this hemiacetal is not merely an academic curiosity; it directly impacts the efficiency of the subsequent dehydration step to form the stable isoflavone core. Furthermore, in biological systems and during chemical synthesis, the equilibrium between the cyclic hemiacetal and its acyclic aldehyde-phenol tautomer can influence its reactivity, metabolic fate, and potential for interaction with biological targets. This guide provides the foundational knowledge and practical methodologies to investigate and understand this crucial thermodynamic equilibrium.

Theoretical Framework: The Ring-Chain Equilibrium

The core of a 2-hydroxyisoflavanone's thermodynamic character lies in its existence as a cyclic hemiacetal in equilibrium with its open-chain oxo-enol tautomer. This dynamic process, a form of ring-chain tautomerism, is governed by the principles of chemical thermodynamics.

The equilibrium can be represented as follows:

A placeholder diagram illustrating the ring-chain tautomerism of 2-hydroxyisoflavanone. A real implementation would require actual image files for the chemical structures.

Caption: The dynamic equilibrium between the cyclic hemiacetal and the open-chain oxo-enol tautomer.

The position of this equilibrium is quantified by the equilibrium constant (Keq), which is directly related to the standard Gibbs free energy change (ΔG°) of the reaction:

ΔG° = -RT ln(Keq)

where:

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

A negative ΔG° indicates that the cyclic hemiacetal form is thermodynamically favored at equilibrium, while a positive ΔG° suggests the open-chain form predominates. The Gibbs free energy change is further defined by the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction:

ΔG° = ΔH° - TΔS°

-

ΔH° (Enthalpy Change): Reflects the change in bond energies and intermolecular forces during the ring-opening process. Ring strain and intramolecular hydrogen bonding in the cyclic form are significant contributors.

-

ΔS° (Entropy Change): Represents the change in the degree of randomness. The open-chain form generally possesses greater conformational freedom, leading to a positive entropy change for the ring-opening reaction.[1]

The interplay between enthalpy and entropy determines the temperature dependence of the equilibrium.

Experimental Determination of Thermodynamic Stability: A Practical Approach

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the most powerful and widely used technique for experimentally determining the thermodynamic parameters of dynamic equilibria like ring-chain tautomerism.[2][3]

Principle of VT-NMR for Equilibrium Analysis

At a given temperature, if both the cyclic hemiacetal and the open-chain tautomer are present in significant quantities, their distinct chemical structures will give rise to separate sets of signals in the NMR spectrum. The relative populations of the two species can be determined by integrating the corresponding signals.[2]

The equilibrium constant (Keq) at a specific temperature can be calculated from the ratio of the integrals of the signals corresponding to the open-chain ([Open]) and cyclic ([Cyclic]) forms:

Keq = [Open] / [Cyclic]

By acquiring NMR spectra at different temperatures, a series of Keq values can be obtained. These values are then used to construct a van't Hoff plot.

Step-by-Step Protocol for VT-NMR Analysis

Objective: To determine the equilibrium constant (Keq) at various temperatures and subsequently calculate ΔH°, ΔS°, and ΔG° for the ring-chain tautomerism of a 2-hydroxyisoflavanone.

Materials & Equipment:

-

High-resolution NMR spectrometer equipped with a variable-temperature probe.[4]

-

High-purity sample of the 2-hydroxyisoflavanone.

-

Appropriate deuterated solvent with a wide liquid temperature range (e.g., DMSO-d6, toluene-d8).[4]

-

High-precision NMR tubes.

-

Software for NMR data processing and analysis.

Protocol:

-

Sample Preparation: Dissolve a precise amount of the 2-hydroxyisoflavanone in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the characteristic signals of both the cyclic and open-chain forms.

-

Temperature Equilibration: Set the desired temperature on the NMR spectrometer. Allow the sample to equilibrate for at least 10-15 minutes to ensure thermal homogeneity.[4]

-

Spectrum Acquisition at Each Temperature: Acquire a ¹H NMR spectrum at each temperature point. It is crucial to ensure that the spectral parameters (e.g., pulse width, relaxation delay) are optimized for quantitative analysis.

-

Data Processing: Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Integration and Keq Calculation: Carefully integrate the well-resolved signals corresponding to both tautomers. Calculate Keq at each temperature using the integral ratios.

-

Van't Hoff Plot Construction: Plot ln(Keq) versus 1/T (in Kelvin). According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear.

-

Thermodynamic Parameter Extraction:

-

The slope of the line is equal to -ΔH°/R.

-

The y-intercept is equal to ΔS°/R.

-

Calculate ΔG° at a standard temperature (e.g., 298 K) using the equation ΔG° = ΔH° - TΔS°.

-

Caption: Workflow for determining thermodynamic parameters using VT-NMR.

Computational Chemistry: A Theoretical Lens on Stability

Density Functional Theory (DFT) calculations provide a powerful in-silico approach to complement experimental studies and predict the thermodynamic stability of different isomers. By calculating the electronic energies of the optimized geometries of the cyclic hemiacetal and its open-chain tautomer, their relative stabilities can be determined.

Principle of DFT for Stability Analysis

DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and energy. By finding the minimum energy conformations of both the 2-hydroxyisoflavanone and its open-chain form, the difference in their Gibbs free energies (ΔG) can be calculated. This provides a theoretical prediction of the equilibrium position.

Step-by-Step Protocol for DFT Calculations

Objective: To calculate the relative Gibbs free energy of the cyclic hemiacetal and open-chain tautomers of a 2-hydroxyisoflavanone.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Molecular visualization software such as GaussView or Avogadro.

Protocol:

-

Structure Building: Construct the 3D structures of both the cyclic hemiacetal and the open-chain oxo-enol tautomer.

-

Geometry Optimization: Perform a geometry optimization for each structure to find its lowest energy conformation. A common and reliable level of theory for flavonoids is the B3LYP functional with a 6-31G(d,p) or larger basis set.[5]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the necessary data for calculating thermal corrections to the electronic energy.

-

Solvent Effects: Since these equilibria are often studied in solution, it is crucial to include the effect of the solvent in the calculations. This is typically done using a polarizable continuum model (PCM).[6]

-

Gibbs Free Energy Calculation: The output of the frequency calculation will provide the thermal corrections to the enthalpy and Gibbs free energy. The total Gibbs free energy of each isomer in solution is the sum of its electronic energy and the thermal correction.

-

Relative Stability Determination: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers.

Caption: Workflow for predicting relative thermodynamic stability using DFT.

Case Study: Thermodynamic Analysis of Warfarin Analogs

While specific thermodynamic data for 2-hydroxyisoflavanones is sparse in the literature, a study on the closely related ring-chain tautomerism of alkyl warfarin analogs provides an excellent illustration of the application of VT-NMR.[1] Warfarin and its analogs exist in equilibrium between open-chain and cyclic hemiketal forms.

| Alkyl Substituent | ΔG° (trans ⇋ open) (kJ/mol at 298 K) | ΔG° (open ⇋ cis) (kJ/mol at 298 K) |

| Methyl | +0.3 | -0.3 |

| n-Pentyl | -2.6 | +3.0 |

| Isopropyl | -2.8 | +5.0 |

| Cyclohexyl | -4.3 | +7.2 |

| Neopentyl | -6.3 | +5.7 |

| t-Butyl | < -13 | > +13 |

Data adapted from a study on alkyl warfarin analogs.[1]

This data demonstrates that as the steric bulk of the alkyl substituent increases, the open-chain form becomes increasingly favored over the cis hemiketal, as indicated by the increasingly positive ΔG° for the open ⇋ cis equilibrium.[1] This highlights the significant role of steric effects in determining the thermodynamic stability of these cyclic structures.

Factors Influencing Hemiacetal Stability

The position of the ring-chain equilibrium for 2-hydroxyisoflavanones is a delicate balance influenced by several interconnected factors:

-

Electronic Effects: Electron-withdrawing substituents on the aromatic rings can stabilize the open-chain aldehyde form, shifting the equilibrium towards the acyclic tautomer. Conversely, electron-donating groups may favor the cyclic hemiacetal.

-

Steric Effects: As demonstrated in the warfarin case study, bulky substituents on the isoflavanone skeleton can introduce steric strain in the cyclic form, favoring the more flexible open-chain tautomer.[1] The stereochemistry at the C2 and C3 positions is particularly important, as different diastereomers will exhibit different steric interactions.[7][8]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can stabilize both forms through hydrogen bonding but may favor the open-chain tautomer due to its increased exposure of polar functional groups.[9]

-

pH: The acidity or basicity of the medium can significantly impact the equilibrium. For instance, in basic conditions, deprotonation of the phenolic hydroxyl groups can occur, which may favor the open-chain enolate form.[10] The stability of flavonoids is known to be pH-dependent.[10]

-

Intramolecular Hydrogen Bonding: The ability of the 2-hydroxyl group to form a hydrogen bond with the carbonyl oxygen at C4 in the cyclic form is a significant stabilizing factor for the hemiacetal.

Conclusion and Future Directions

The thermodynamic stability of 2-hydroxyisoflavanone hemiacetals is a critical parameter that governs their chemical behavior and biological relevance. This guide has outlined the theoretical principles of their ring-chain tautomerism and provided detailed, practical protocols for both experimental (VT-NMR) and computational (DFT) investigation.

For researchers in drug development, a comprehensive understanding of these thermodynamic principles is essential for predicting the stability, reactivity, and ultimately the efficacy of isoflavonoid-based drug candidates. Future research should focus on systematically quantifying the thermodynamic parameters for a range of substituted 2-hydroxyisoflavanones to build a comprehensive structure-stability relationship database. Such a resource would be invaluable for the rational design of novel isoflavonoid derivatives with optimized stability and biological activity.

References

- Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rot

- Instructions for Variable Temperature (VT) Operation. (n.d.). University of Illinois Urbana-Champaign, School of Chemical Sciences NMR Lab.

- Ring–Chain Tautomerism of Hydroxyketones. (1966). Canadian Journal of Chemistry.

- Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. (2012). Molecules.

- The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo. (2011). Free Radical Biology and Medicine.

- The Stereochemistry of Flavonoids. (2014). IntechOpen.

- Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7-Epoxy-6,7-Dihydroquinoline-5,8-Dione. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Variable-temperature NMR and conformational analysis of oenothein B. (2013). Journal of the Brazilian Chemical Society.

- Determination of an Equilibrium Constant for a Chemical Reaction. (n.d.). University of California, Irvine.

- Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - (2022). Boletín de la Sociedad Química de México.

- Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). ACS Omega.

- C-Ring Structure-Dependent Redox Properties of Flavonoids Regulate the Expression of Bioactivity. (2026).

- Ring-chain Tautomerism Trends in 3-(4'-alkyl-2'-oxobut-4'-yl)-4-hydroxycoumarins: Substituent Steric Bulk Controls Solution Composition and Equilibrium Thermodynamics of Alkyl Warfarin Analogs; Structural and Computational Analysis. (1989). Journal of the American Chemical Society.

- Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2025). Journal of the Brazilian Chemical Society.

- Determination of the Equilibrium Constant for a Chemical Reaction. (n.d.).

- 2-Hydroxyflavanones from Leptospermum polygalifolium subsp. polygalifolium Equilibrating sets of hemiacetal isomers. (2003). Phytochemistry.

- Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (2019). Biophysical Journal.

- How to calculate Gibbs free energy using Gaussian 09W and G16. (2023). YouTube.

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).

- Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic P

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry.

- In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. (2018). Scholars' Mine.

- Kinetic and thermodynamic study of 2'-hydroxy-8-methoxyflavylium. Reaction network interconverting flavylium cation and flavanone. (2013). RSC Advances.

- How does calculate the Gibbs free energy from DFT using VASP ?. (2015).

- How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies. (2023). YouTube.

- Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis. (2005). Plant Physiology.

- Computational Calculation of Equilibrium Constants: Addition to Carbonyl Compounds. (2007).

- The NMR chemical shift pH measurement revisited: Analysis of error and modeling of a pH dependent reference. (1996). Magnetic Resonance in Medicine.

- Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. (2025). BenchChem.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 5. Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Biosynthetic Hub: A Comprehensive Technical Guide to 2,7,4'-Trihydroxyisoflavanone

Executive Summary

As a Senior Application Scientist in metabolic engineering and pharmacognosy, mapping complex plant secondary metabolite pathways requires both structural precision and mechanistic clarity. For decades, the biosynthesis of formononetin—a crucial ecophysiologically active leguminous isoflavonoid and precursor to phytoalexins—was misunderstood. It was widely hypothesized that daidzein served as the direct methyl acceptor. However, rigorous biochemical characterization has definitively positioned 2,7,4'-trihydroxyisoflavanone as the true transient intermediate and methyl acceptor in this pathway (1)[1].

This whitepaper provides an in-depth technical analysis of 2,7,4'-trihydroxyisoflavanone, detailing its chemical identity, mechanistic role in multi-route architectures, and the self-validating experimental protocols required for its isolation and characterization in drug development pipelines.

Chemical Identity and Chemoinformatics

In the realm of transient biosynthetic intermediates, standard commercial registries often lag behind biochemical discovery.

-

Systematic Name : 2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one (2)[2].

-

PubChem Identifiers : The molecule is primarily tracked via PubChem CIDs 11459958 (specific stereoisomer) and 11954208 [2].

-

CAS Registry Number : Because 2,7,4'-trihydroxyisoflavanone is a highly reactive, transient metabolic intermediate rather than a bulk-manufactured commodity chemical, it lacks a universally standardized CAS number in primary open databases. It is occasionally referenced in specialized chemical catalogs under the ChemicalBook ID CB81339282 (3)[3].

-

Molecular Formula : C15H12O5[2].

-

Monoisotopic Mass : 272.06848 Da[2].

Mechanistic Role in Isoflavonoid Biosynthesis

The synthesis of isoflavonoids is a marvel of evolutionary biochemistry, heavily reliant on the spatial and temporal coordination of cytochrome P450s and transferases (4)[4].

The Paradigm Shift : Historically, the field assumed that S-adenosyl-L-methionine (SAM) donated a methyl group to the 4'-hydroxyl of daidzein. However, in vitro assays repeatedly failed to detect SAM:daidzein 4'-O-methyltransferase activity. The breakthrough occurred when cell-free extracts of Glycyrrhiza echinata yielded formononetin only upon incubation with 2,7,4'-trihydroxyisoflavanone and SAM (5)[5].

The Pathway : The pathway initiates with liquiritigenin. Isoflavone synthase (IFS) catalyzes a 2,3-aryl migration, yielding 2,7,4'-trihydroxyisoflavanone[4]. This intermediate is immediately captured by 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT), utilizing SAM to form 2,7-dihydroxy-4'-methoxyisoflavanone[5]. Finally, a 2-hydroxyisoflavanone dehydratase (HID) removes water to form the stable isoflavone, formononetin[4].

Furthermore, X-ray crystallography has shown that the 2S,3R-stereoisomer of 2,7,4'-trihydroxyisoflavanone binds in the exact same conformation as the 6aR,11aR-stereoisomer of 6a-hydroxymaackiain, explaining the dual functionality of these homologous enzymes in plant defense evolution (6)[6].

Biosynthetic pathway of formononetin via 2,7,4'-trihydroxyisoflavanone as the methyl acceptor.

Quantitative Data: Mass Spectrometry Profiling

For analytical scientists engineering cell factories, precise LC-MS/MS parameters are non-negotiable. The transient nature of 2,7,4'-trihydroxyisoflavanone requires high-resolution mass spectrometry (HRMS) for accurate identification. Below is a validated summary of predicted collision cross-sections (CCS) and adduct mass-to-charge (m/z) ratios to facilitate ion mobility-mass spectrometry (IM-MS) workflows[2].

| Adduct Type | m/z Ratio | Predicted CCS (Ų) | Analytical Significance |

| [M+H]+ | 273.07576 | 157.5 | Primary positive ionization target for ESI-MS. |

| [M-H]- | 271.06120 | 162.7 | Preferred for negative ion mode; highly stable. |

| [M+Na]+ | 295.05770 | 166.3 | Common sodium adduct; useful for confirmation. |

| [M+NH4]+ | 290.10230 | 171.7 | Ammonium adduct; relevant in buffered mobile phases. |

| [M+CH3COO]- | 331.08233 | 192.4 | Acetate adduct; critical if using acetic acid modifiers. |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines the in vitro validation of HI4'OMT activity using 2,7,4'-trihydroxyisoflavanone.

Self-Validating Design : This system is inherently self-validating. The absence of the dehydrated product (formononetin) in the final assay confirms that O-methylation strictly precedes dehydration. Utilizing a purified recombinant enzyme ensures no downstream confounding reactions (such as artifactual methylation by D7OMT) occur[5].

Protocol: In Vitro Enzymatic Assay for HI4'OMT Activity

-

Preparation of Reaction Mixture : In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol (DTT), and 10 µg of purified recombinant HI4'OMT protein.

-

Causality: DTT is critical to maintain the enzyme's active site cysteines in a reduced state, preventing oxidative misfolding.

-

-

Substrate Addition : Add 2,7,4'-trihydroxyisoflavanone to a final concentration of 50 µM.

-

Causality: Dissolve the substrate in a minimal volume of DMSO (final concentration <1% v/v) to prevent enzyme denaturation while ensuring the highly hydrophobic substrate remains in solution.

-

-

Initiation via Methyl Donor : Initiate the reaction by adding S-adenosyl-L-methionine (SAM) to a final concentration of 200 µM. SAM serves as the obligate methyl donor[1].

-

Incubation : Incubate the mixture at 30°C for 30 minutes.

-

Causality: This temperature is optimal for leguminous O-methyltransferases and prevents the spontaneous thermal degradation of the unstable 2-hydroxyisoflavanone core.

-

-

Termination and Extraction : Terminate the reaction by adding an equal volume (100 µL) of ethyl acetate and vortex vigorously for 30 seconds.

-

Causality: Ethyl acetate immediately denatures the enzyme, halting the reaction, while selectively partitioning the hydrophobic isoflavonoid products into the organic phase, leaving salts and SAM in the aqueous layer.

-

-

Analysis : Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer, evaporate to dryness under nitrogen gas, and reconstitute in 50% methanol for LC-MS/MS analysis targeting m/z 287 (the methylated product, 2,7-dihydroxy-4'-methoxyisoflavanone)[5].

Step-by-step experimental workflow for in vitro HI4'OMT enzymatic assay and product validation.

Conclusion

The identification of 2,7,4'-trihydroxyisoflavanone as the definitive methyl acceptor in formononetin biosynthesis resolved a long-standing biochemical puzzle[1][5]. For drug development professionals and metabolic engineers, understanding the transient stability, exact mass characteristics, and specific enzymatic partners of this molecule is paramount. Harnessing this intermediate is the key to successfully reconstructing multi-route architectures for the heterologous expression of high-value plant defense compounds, such as glabridin, in microbial cell factories (7)[7].

References

-

Title : New scheme of the biosynthesis of formononetin involving 2,7,4'-trihydroxyisoflavanone but not daidzein as the methyl acceptor Source : nih.gov URL :[Link]

-

Title : cDNA cloning and biochemical characterization of S-adenosyl-L-methionine: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase, a critical enzyme of the legume isoflavonoid phytoalexin pathway Source : nih.gov URL :[Link]

-

Title : PubChemLite - 2,7,4'-trihydroxyisoflavanone (C15H12O5) Source : uni.lu URL :[Link]

-

Title : Structural Basis for Dual Functionality of Isoflavonoid O-Methyltransferases in the Evolution of Plant Defense Responses Source : osti.gov URL :[Link]

-

Title : Discover the Maze-like Pathway for Glabridin Biosynthesis Source : biorxiv.org URL :[Link]

-

Title : Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review Source : nih.gov URL :[Link]

Sources

- 1. New scheme of the biosynthesis of formononetin involving 2,7,4'-trihydroxyisoflavanone but not daidzein as the methyl acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,7,4'-trihydroxyisoflavanone (C15H12O5) [pubchemlite.lcsb.uni.lu]

- 3. 2,7,4'-trihydroxyisoflavanone [chemicalbook.com]

- 4. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cDNA cloning and biochemical characterization of S-adenosyl-L-methionine: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase, a critical enzyme of the legume isoflavonoid phytoalexin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Dual Functionality of Isoflavonoid O-Methyltransferases in the Evolution of Plant Defense Responses (Journal Article) | OSTI.GOV [osti.gov]

- 7. biorxiv.org [biorxiv.org]

Metabolic Conversion of Daidzein to 2,7,4'-Trihydroxyisoflavanone: Biosynthetic Origins and Enzymatic Reversibility

Topic: Metabolic Conversion of Daidzein to 2,7,4'-Trihydroxyisoflavanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural and Metabolic Nexus

The conversion between Daidzein (4',7-dihydroxyisoflavone) and 2,7,4'-Trihydroxyisoflavanone (2,7,4'-THIF; also known as 2-hydroxy-2,3-dihydrodaidzein) represents a critical junction in isoflavonoid biochemistry. While often overlooked in standard mammalian catabolism (which favors reductive pathways to Equol), 2,7,4'-THIF is the obligate, unstable biosynthetic precursor to daidzein in leguminous plants.

For drug development and metabolic engineering, understanding the Daidzein

-

Biosynthetic Engineering: 2,7,4'-THIF is the specific substrate for 4'-O-methylation to yield Formononetin , a reaction that cannot proceed directly from Daidzein in many species (Glycyrrhiza echinata).

-

Chemical Instability & Prodrug Design: 2,7,4'-THIF spontaneously dehydrates to daidzein in aqueous solution, making it a transient target that requires specific enzymatic stabilization (metabolic channeling) to isolate or utilize.

This guide details the enzymatic mechanism, thermodynamic constraints, and experimental protocols required to study or engineer this specific metabolic transformation.

Molecular Mechanism of Conversion

The interconversion is catalyzed by 2-hydroxyisoflavanone dehydratase (HID) (EC 4.2.1.105). While the biological flow is typically dehydration (biosynthesis), the reaction is reversible under aqueous conditions, representing a hydration of the C2-C3 double bond of the isoflavone C-ring.

The Chemical Transformation

-

Substrate: Daidzein (Stable, planar aromatic C-ring).

-

Product: 2,7,4'-Trihydroxyisoflavanone (Labile, chiral C2 center, disrupted conjugation).

-

Reaction Type: Hydro-lyase (dehydration/hydration).

The conversion involves the addition of a water molecule across the C2-C3 double bond. In the absence of the enzyme, 2,7,4'-THIF undergoes spontaneous anti-elimination of water to restore the aromaticity of the pyrone ring, yielding Daidzein.

Enzymatic Pathway Visualization

The following diagram illustrates the position of 2,7,4'-THIF as the bridge between the flavanone Liquiritigenin and the stable isoflavone Daidzein, highlighting the reversible HID step.

Caption: The metabolic position of 2,7,4'-THIF. Note the reversible hydration/dehydration step catalyzed by HID (Red) and the branching path to Formononetin (Green).

Technical Characterization of the Enzyme (HID)

To drive the conversion of Daidzein to 2,7,4'-THIF (the reverse of the biosynthetic flow), one must manipulate the kinetics of the 2-hydroxyisoflavanone dehydratase .

Enzyme Kinetics & Specificity

Data below summarizes the kinetic parameters for HID derived from Glycine max (Soybean) and Glycyrrhiza echinata (Licorice). Note that HID is highly specific to the isoflavanoid skeleton but can accept variations in B-ring hydroxylation.

| Parameter | Value / Characteristic | Source |

| Enzyme Name | 2-hydroxyisoflavanone dehydratase (HID) | EC 4.2.1.105 |

| Native Substrate | 2,7,4'-Trihydroxyisoflavanone | Biosynthetic precursor |

| Km (Native) | ~5–10 µM | G. echinata (Akashi et al.) |

| Reaction pH | Optimum pH 7.5 | Neutral/Slightly Basic |

| Cofactors | None required | Metal-independent |

| Inhibitors | Generic P450 inhibitors do not affect HID | Distinct from IFS (P450) |

| Reversibility | Yes | Equilibrium favors Daidzein |

The "Reverse" Conversion Challenge

Converting Daidzein to 2,7,4'-THIF is thermodynamically unfavorable because Daidzein is the stable, dehydrated product. In biological systems (specifically G. echinata), the plant avoids this equilibrium issue by methylating 2,7,4'-THIF before it dehydrates.

-

Mechanism: Metabolic Channeling.[1]

-

Engineering Implication: To accumulate 2,7,4'-THIF from Daidzein in vitro, you must couple the hydration reaction with a downstream "sink" reaction (e.g., methylation by HI4'OMT) or use a massive excess of Daidzein in a biphasic system to trap the hydrated intermediate.

Experimental Protocols

The following protocols are designed for the in vitro generation and detection of 2,7,4'-THIF from Daidzein or its precursor.

Protocol A: Enzymatic Hydration of Daidzein (Reverse Reaction)

Objective: To detect the transient formation of 2,7,4'-THIF from Daidzein using purified HID.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Substrate: Daidzein (100 µM stock in DMSO).

-

Enzyme: Recombinant HID (purified from E. coli expression system, e.g., GmHID1).

-

Trapping Agent (Optional): HI4'OMT + S-adenosylmethionine (SAM) to convert 2,7,4'-THIF to Formononetin (stable).

Workflow:

-

Equilibration: Pre-incubate Buffer (490 µL) at 30°C.

-

Initiation: Add Daidzein (5 µL) and purified HID (5 µL, ~1 µg protein).

-

Incubation: Incubate for 10–30 minutes. Note: Without a trapping agent, equilibrium will heavily favor Daidzein.

-

Termination: Stop reaction with 500 µL Ethyl Acetate (acidified with 0.1% Acetic Acid). Vortex immediately.

-

Extraction: Centrifuge at 12,000 x g for 5 min. Collect the organic phase.

-

Analysis: Evaporate solvent and reconstitute in Methanol for HPLC/LC-MS.

Protocol B: Identification via HPLC-MS

Because 2,7,4'-THIF is unstable, rapid analysis is required.

-

Column: C18 Reverse Phase (e.g., ODS-2, 5 µm, 250 x 4.6 mm).[2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

-

Gradient: 20% B to 60% B over 20 mins.

-

Detection:

-

UV: 280 nm (General isoflavone absorption).[2]

-

MS (ESI-): Monitor m/z 271 [M-H]⁻ for 2,7,4'-THIF.

-

Differentiation: Daidzein (m/z 253) vs. 2,7,4'-THIF (m/z 271). The mass difference of +18 Da corresponds to the hydration (H₂O).

-

Critical Analysis: Biosynthesis vs. Metabolism

It is vital to distinguish between the Biosynthetic role of 2,7,4'-THIF and its role in Mammalian Metabolism .

| Feature | Plant Biosynthesis | Mammalian/Bacterial Metabolism |

| Direction | Liquiritigenin | Daidzein |

| Chemistry | Oxidative rearrangement (IFS) followed by Dehydration (HID) | Reductive (Daidzein Reductase) |

| Structure of Intermediate | 2-hydroxy-isoflavanone (2-OH) | 2,3-dihydro-isoflavone (No 2-OH) |

| Stability | Unstable (Spontaneous dehydration) | Stable (DHD is isolatable) |

Authoritative Insight: Researchers frequently confuse 2,7,4'-Trihydroxyisoflavanone with Dihydrodaidzein (DHD) . DHD is the reductive metabolite found in the gut (Equol pathway).[3] 2,7,4'-THIF is the oxidative biosynthetic precursor found in the plant ER. If your goal is Equol production, 2,7,4'-THIF is not the correct intermediate. If your goal is engineering novel methylated isoflavones (like Formononetin) in non-native hosts, 2,7,4'-THIF is the mandatory target.

References

-

Akashi, T., Aoki, T., & Ayabe, S. I. (2005). Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis. Plant Physiology, 137(3), 882–891. Link

-

Akashi, T., et al. (2003). cDNA Cloning and Biochemical Characterization of S-Adenosyl-L-methionine: 2,7,4'-Trihydroxyisoflavanone 4'-O-Methyltransferase, a Critical Enzyme of the Legume Isoflavonoid Phytoalexin Pathway. Plant and Cell Physiology, 44(2), 103–112. Link

-

Hakamatsuka, T., Mori, K., Ishida, S., Ebizuka, Y., & Sankawa, U. (1998). Purification of 2-hydroxyisoflavanone dehydratase from the cell cultures of Pueraria lobata.[4] Phytochemistry, 49(2), 497–505. Link

-

Akashi, T., et al. (2000). New Scheme of the Biosynthesis of Formononetin Involving 2,7,4'-Trihydroxyisoflavanone but Not Daidzein as the Methyl Acceptor. Bioscience, Biotechnology, and Biochemistry, 64(10), 2276–2279. Link

-

Sawada, Y., & Ayabe, S. I. (2005). Multiple mutagenesis of P450 isoflavonoid synthase reveals a key active-site residue. The Plant Cell, 17(11). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Characterization of 2,7,4'-Trihydroxyisoflavanone Estrogenicity

This Application Note provides a rigorous technical framework for evaluating the estrogenic activity of 2,7,4'-Trihydroxyisoflavanone (2,7,4'-THIF). This compound, structurally distinct from its isoflavone analogs (e.g., daidzein, genistein) by the saturation of the C2-C3 double bond and specific hydroxylation patterns, represents a class of phytoalexins and metabolic intermediates whose estrogenic potency requires precise quantification.

The following protocols are designed to assess activity across three biological tiers: molecular binding affinity (ER Competitive Binding), transcriptional activation (Luciferase Reporter), and physiological response (MCF-7 Proliferation).

Introduction & Compound Properties

2,7,4'-Trihydroxyisoflavanone is an isoflavonoid derivative often identified as a phytoalexin in legumes or a metabolic intermediate of formononetin/daidzein. Unlike planar isoflavones, the isoflavanone scaffold possesses a chiral center at C3 and a non-planar conformation, which significantly alters its fit within the Estrogen Receptor (ER) Ligand Binding Domain (LBD).

Physicochemical Handling

-

Molecular Weight: ~272.25 g/mol [1]

-

Solubility: Poor in water; soluble in DMSO and Ethanol.

-

Stability Warning: Isoflavanones, particularly those with 2-hydroxyl substitutions (hemiacetals), can be chemically labile, prone to dehydration (forming isoflavones) or ring-opening under basic conditions.

-

Stock Preparation:

-

Dissolve solid 2,7,4'-THIF in 100% DMSO to create a 10 mM or 100 mM stock .

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Verification: Verify integrity via HPLC-UV prior to assays to ensure no spontaneous oxidation to the corresponding isoflavone has occurred.

-

Experimental Workflows & Protocols

Assay 1: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of 2,7,4'-THIF for recombinant ER

Protocol

-

Reagents: Recombinant Human ER

/ER -

Plate Setup: Use black 384-well low-volume plates to minimize background.

-

Dosing:

-

Prepare a 10-point serial dilution of 2,7,4'-THIF in DMSO (Range: 10 nM to 100

M). -

Controls:

-

Positive Control:[2] 17

-Estradiol (E2) (Range: 10 pM to 1 -

Reference Isoflavone: Genistein (Range: 1 nM to 10

M). -